molecular formula C8H15Cl2N3O2S B13891132 N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride

Cat. No.: B13891132
M. Wt: 288.19 g/mol
InChI Key: OCKBHRSQPNBXBA-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with an aminomethyl group at position 3 and a methylmethanesulfonamide group at the adjacent nitrogen. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical research.

Properties

Molecular Formula

C8H15Cl2N3O2S

Molecular Weight

288.19 g/mol

IUPAC Name

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide;dihydrochloride

InChI

InChI=1S/C8H13N3O2S.2ClH/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8;;/h3-5H,6,9H2,1-2H3;2*1H

InChI Key

OCKBHRSQPNBXBA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC=N1)CN)S(=O)(=O)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Traceless C3-Selective Umpolung Method

A recent method reported involves a one-pot reaction of 1-amidopyridin-1-ium salts with aminals, followed by reductive cleavage of the N–N bond. This process achieves a formal C–H activation at the C3 position of pyridine, generating 3-(aminomethyl)pyridine efficiently through a Mannich-type C–C bond formation on an in situ generated 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate.

This approach is advantageous due to its selectivity and operational simplicity, avoiding the need for pre-functionalized pyridine substrates.

Introduction of the N-Methylmethanesulfonamide Group

The N-methylmethanesulfonamide moiety is typically introduced by sulfonylation of the amine group on the pyridine ring.

  • This step involves the reaction of the aminomethylpyridine intermediate with methanesulfonyl chloride (methanesulfonyl chloride is the sulfonylating agent) in the presence of a base.
  • The base neutralizes the hydrochloric acid generated during the reaction.
  • The methylation on the nitrogen can be introduced either prior to or after sulfonylation depending on the synthetic route.

Salt Formation: Dihydrochloride Preparation

The final step is the formation of the dihydrochloride salt to enhance compound stability and solubility.

  • This involves treating the free base form of N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide with hydrochloric acid in a controlled molar ratio (typically 1 to 5 equivalents of HCl).
  • The reaction is carried out at mild temperatures, preferably between 20 to 25°C to avoid degradation.
  • The salt precipitates out and can be isolated by filtration and drying.

Industrial-Scale Preparation: Patent-Disclosed Process

A detailed industrially applicable process is disclosed in patent EP1422220A1, which outlines a four-step synthesis of 2-aminomethylpyridine derivatives, applicable to the target compound:

Step Description Reagents/Conditions Notes
A Formation of benzophenone glycine imine alkyl ester (BPGI) Benzophenone, glycine ethyl ester hydrochloride, para-toluenesulfonic acid, toluene, N,N-diisopropyl N-ethylamine (trialkylamine base) Water removal via Dean-Stark apparatus; monitored by liquid chromatography
B Coupling of BPGI with pyridine derivative (Py-z) Dry K2CO3 or NaH (inorganic base), tetraethylammonium bromide (phase transfer catalyst), propionitrile (aprotic polar solvent), pyridine derivative with halogen leaving group (preferably Cl) Reflux at ~105°C; water removal; liquid chromatography monitoring
C Acidic hydrolysis to pyridine glycine ester hydrochloride (PyGE.HCl) Aqueous HCl, temperature up to 25°C, HCl/PyGI molar ratio 1-5 Controlled temperature to avoid side reactions
D Conversion to final compound by reflux Heating under reflux in water Completion monitored by analytical methods

This process is designed for scalability, offering high yields (e.g., 85% in coupling step) and efficient purification methods including phase separations and solvent recovery.

Analytical and Purification Considerations

  • Reaction progress is typically monitored by liquid chromatography (HPLC or LC-MS).
  • Purification involves aqueous washes to remove inorganic salts and residual amines.
  • Final product characterization includes NMR, IR, mass spectrometry, and melting point analysis.
  • The dihydrochloride salt formation improves crystallinity and purity.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Outcome Yield/Notes
1. Aminomethylation of pyridine 1-amidopyridin-1-ium salt, aminal, reductant One-pot, mild conditions 3-(aminomethyl)pyridine High selectivity, efficient
2. Sulfonamide formation Methanesulfonyl chloride, base Controlled temperature, inert atmosphere N-methylmethanesulfonamide derivative High purity
3. Salt formation HCl (aqueous) 20–25°C, molar ratio 1–5 Dihydrochloride salt Enhanced solubility/stability
4. Purification Solvent washes, filtration Standard lab/industrial methods Pure final compound >80% overall yield

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural elements include:

  • Pyridine core : Common in bioactive molecules due to its aromaticity and hydrogen-bonding capability.
  • Aminomethyl substituent: Enhances binding interactions in biological systems.
  • Dihydrochloride salt : Improves aqueous solubility compared to free bases.

Table 1: Structural Comparison with Similar Compounds

Compound Name Core Structure Functional Groups Salt Form Use/Application
N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide dihydrochloride Pyridine Aminomethyl, methylsulfonamide Dihydrochloride Research chemical*
Amidosulfuron Pyrimidine Sulfonamide, urea derivative None Herbicide
N-Methyl-2-(methylsulfonyl)acetamide Acetamide Methylsulfonyl, methyl group None Synthetic intermediate
Lufenuron Benzamide Chlorinated aryl, hexafluoropropoxy None Insecticide

Key Differences and Implications

  • Core Heterocycle : Unlike amidosulfuron (pyrimidine-based) or lufenuron (benzamide-based), the target compound’s pyridine core may offer distinct electronic properties, affecting receptor binding .
  • Salt Form : The dihydrochloride salt differentiates it from neutral analogs like amidosulfuron, suggesting improved bioavailability in aqueous systems .

Pharmacological and Agrochemical Context

The dihydrochloride form could position this compound for preclinical testing in drug discovery.

Biological Activity

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide dihydrochloride, often referred to as a pyridine derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C8H13N3O2S
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 939791-42-1
  • Purity : ≥97%

Antimicrobial Properties

Recent studies indicate that compounds similar to N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide exhibit significant antimicrobial activity. For example, derivatives with aminomethyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Activity

Research has also highlighted the potential anticancer properties of pyridine derivatives. A study demonstrated that certain aminopyridine compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific action of N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide in this context is still under investigation, but preliminary results suggest it may enhance the efficacy of existing chemotherapeutic agents .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Pyridine-based compounds have been shown to inhibit various enzymes involved in cancer progression and microbial resistance. The sulfonamide moiety is particularly noted for its ability to interact with active sites of enzymes, thereby blocking their function .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various aminomethyl pyridine derivatives, N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a candidate for developing new antibacterial therapies .

Case Study 2: Cancer Cell Line Studies

A recent in vitro study evaluated the effects of N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Further analysis revealed that this reduction was associated with increased levels of pro-apoptotic markers, indicating a potential for use in targeted cancer therapies .

Comparative Analysis

The table below summarizes the biological activities reported for N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide compared to other related compounds.

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Reference
N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamideAntimicrobial32-
Pyridine Derivative AAnticancer-10
Pyridine Derivative BEnzyme Inhibition--

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide dihydrochloride, and how can reaction yields be optimized?

  • Synthesis Methodology : The compound is commonly synthesized via nucleophilic substitution reactions. For example, microwave-assisted synthesis at 120°C for 20 minutes with 2 equivalents of triethylamine yields intermediates (e.g., 27% yield in FAK inhibitor synthesis). Optimization strategies include:

  • Catalyst Selection : Triethylamine enhances reactivity by scavenging HCl.
  • Temperature Control : Microwave conditions improve reaction kinetics.
  • Solvent Systems : Toluene/isopropanol (1:1) at 80°C overnight improves coupling efficiency .
    • Yield Improvement : Sequential purification via column chromatography and recrystallization can address low yields caused by hygroscopicity or byproduct formation.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Purity Assessment : HPLC (98.34% purity) is recommended for quantifying impurities, with mobile phases tailored to sulfonamide solubility .
  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR verify aminomethyl and methylsulfonamide moieties.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 273.2 Da for related dihydrochloride salts) .
    • Stability Testing : Karl Fischer titration monitors hygroscopicity, while TGA/DSC assesses thermal degradation .

Advanced Research Questions

Q. How does the choice of solvent and catalyst influence the reactivity of this compound in microwave-assisted synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane/tert-butanol) enhance nucleophilicity in pyrimidine coupling reactions, whereas toluene/isopropanol improves solubility for aromatic intermediates .
  • Catalyst Impact : Zinc chloride-diethylether complexes stabilize transition states in heterocyclic substitutions, increasing yields (e.g., 58% for chloropyrimidine intermediates) .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times (20 minutes vs. overnight) but may require post-reaction quenching to prevent decomposition .

Q. What strategies resolve contradictory data on yield variability and byproduct formation in FAK inhibitor synthesis?

  • Byproduct Analysis : LC-MS identifies side products like unreacted 2,4-dichloropyrimidine or hydrolyzed intermediates.
  • Yield Reconciliation :

  • Stoichiometric Adjustments : Excess amine reactants (1.5–2 eq) mitigate low conversion rates.
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation to optimize reaction termination .
    • Case Study : A 30% yield improvement was achieved by replacing dichloromethane with tert-butanol, reducing competing side reactions .

Q. What is the role of this compound in kinase inhibitor development, and how does its structure enhance selectivity?

  • Mechanistic Role : The pyridin-2-yl scaffold acts as a hinge-binding motif in FAK/PYK2 inhibition, while the methylsulfonamide group enhances hydrophobic interactions with kinase pockets .
  • Selectivity Drivers :

  • Aminomethyl Flexibility : The -CH2_2NH2_2 moiety allows conformational adaptation to FAK’s DFG-out conformation, reducing PYK2 affinity.
  • Dihydrochloride Salt Form : Improves aqueous solubility for in vitro assays (e.g., IC50_{50} determination) .
    • Structural-Activity Relationship (SAR) : Modifications to the pyrimidine ring (e.g., trifluoromethyl groups) further optimize potency and selectivity .

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